molecular formula C6H14N2O B170145 N,N-dimethyl-3-(methylamino)propanamide CAS No. 17268-50-7

N,N-dimethyl-3-(methylamino)propanamide

Cat. No. B170145
CAS RN: 17268-50-7
M. Wt: 130.19 g/mol
InChI Key: QOGPLHKHBMJCQX-UHFFFAOYSA-N
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Description

“N,N-dimethyl-3-(methylamino)propanamide” is a chemical compound with the molecular formula C6H15CLN2O . It is also known as N,N-Dimethyl-3-(methylamino)-propanamide hydrochloride .


Molecular Structure Analysis

The molecular structure of “N,N-dimethyl-3-(methylamino)propanamide” can be represented by the InChI code: 1S/C6H14N2O.ClH/c1-7-5-4-6(9)8(2)3;/h7H,4-5H2,1-3H3;1H . The molecular weight is 166.65 .


Physical And Chemical Properties Analysis

“N,N-dimethyl-3-(methylamino)propanamide” has a molecular weight of 166.65 .

Scientific Research Applications

1. Supramolecular Assembly Formation

N,N-dimethyl-3-(methylamino)propanamide derivatives, specifically N-(4-aminobutyl)-3-(dimethlyamino) propanamide (ADP) and its dimer, were utilized in the formation of supramolecular assemblies. These assemblies demonstrated potential for biomedical applications, such as drug delivery and tissue regeneration, without cytotoxicity to mammalian fibroblasts (Cutrone et al., 2017).

2. Catalytic Pyrolysis in Chemical Synthesis

N,N-dimethyl-3-(methylamino)propanamide (DMAA) was synthesized using 3-(dimethylamino)-N,N-dimethyl-propanamide (DMDA) as a raw material in a catalytic pyrolysis process. This process found DMAA to be an important fine chemical with applications across various fields such as petroleum recovery, fiber and plastics modification, and fine chemical industry (Zhong-wei, 2008).

3. Antimicrobial Activity

Compounds derived from N,N-dimethyl-3-(methylamino)propanamide exhibited significant antimicrobial activity against a range of Gram-positive, Gram-negative bacteria, and fungi. This suggests potential applications in combating infections and developing new antimicrobial agents (Ghorab et al., 2017).

4. Topoisomerase II Inhibition and Cytotoxic Activity

Derivatives of N,N-dimethyl-3-(methylamino)propanamide were found to exhibit cytotoxicity and inhibit topoisomerase II. This indicates potential for the development of new chemotherapeutic agents, particularly for cancer cell lines resistant to certain treatments (Gomez-Monterrey et al., 2011).

5. Brain-Specific Delivery for Parkinson's Disease Treatment

A derivative of N,N-dimethyl-3-(methylamino)propanamide was developed for brain-specific delivery of dopamine, showing promise for the treatment of Parkinson's disease. The compound demonstrated increased accumulation in mouse brain cells and significant therapeutic effects in rat models, offering a potential new avenue for PD treatment (Li et al., 2014).

Safety And Hazards

The safety information for “N,N-dimethyl-3-(methylamino)propanamide” can be found in the Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

N,N-dimethyl-3-(methylamino)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O/c1-7-5-4-6(9)8(2)3/h7H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOGPLHKHBMJCQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCC(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00601455
Record name N,N,N~3~-Trimethyl-beta-alaninamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00601455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-dimethyl-3-(methylamino)propanamide

CAS RN

17268-50-7
Record name N,N,N~3~-Trimethyl-beta-alaninamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00601455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Benzyl [2-(dimethylcarbamoyl)ethyl]methylcarbamate (I-140) (0.62 g, 2.35 mmol) was dissolved in tetrahydrofuran (15 ml), and 10% palladium-carbon (containing about 50% water, 0.15 g) was added, followed by stirring for 16 hours under hydrogen gas atmosphere. The catalyst was removed by filtration, and the solvent was evaporated away under reduced pressure to obtain a yellow oil (0.31, quant.).
Name
Benzyl [2-(dimethylcarbamoyl)ethyl]methylcarbamate
Quantity
0.62 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Name
palladium-carbon
Quantity
0.15 g
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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